1-(2-Bromo-5-fluorophenyl)butan-1-amine
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Overview
Description
1-(2-Bromo-5-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN. It is a derivative of butan-1-amine, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorophenyl)butan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use it to study the effects of halogenated amines on biological systems, including their interactions with enzymes and receptors
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-5-fluorophenyl)butan-1-amine include other halogenated phenylamines, such as:
- 1-(2-Chloro-5-fluorophenyl)butan-1-amine
- 1-(2-Bromo-4-fluorophenyl)butan-1-amine
- 1-(2-Bromo-5-chlorophenyl)butan-1-amine
These compounds share structural similarities but differ in the position and type of halogen substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3 |
InChI Key |
PJMNWCPYIXUIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
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